molecular formula C10H16O6 B564911 2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester CAS No. 111934-93-1

2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester

Cat. No.: B564911
CAS No.: 111934-93-1
M. Wt: 232.232
InChI Key: KUDIYQZLDUKKHX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester is an organic compound with the molecular formula C10H16O6 It is a derivative of 1,3-dioxane and is characterized by the presence of two ester groups at the 5,5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester can be synthesized through the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. The reaction typically involves the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst, resulting in high yields of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ester groups are reactive sites that can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1,3-dioxane-5,5-dicarboxylic Acid Dimethyl Ester is unique due to its dual ester groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-9(2)15-5-10(6-16-9,7(11)13-3)8(12)14-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDIYQZLDUKKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C(=O)OC)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675858
Record name Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111934-93-1
Record name Dimethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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